molecular formula C26H18BrF3N4OS B11698517 N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11698517
M. Wt: 571.4 g/mol
InChI Key: MOYDAUNKOCLGFW-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a pyrazolo[1,5-a]pyrimidine core, which is known for its potential biological activities. The presence of bromine, thiophene, and trifluoromethyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, material science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group by reacting the intermediate with benzylamine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, while the bromine and thiophene groups contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the combination of its bromine, thiophene, and trifluoromethyl groups, which confer unique chemical properties and potential biological activities. The presence of these groups enhances its reactivity, stability, and binding affinity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H18BrF3N4OS

Molecular Weight

571.4 g/mol

IUPAC Name

N,N-dibenzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H18BrF3N4OS/c27-22-23(25(35)33(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18)32-34-21(26(28,29)30)14-19(31-24(22)34)20-12-7-13-36-20/h1-14H,15-16H2

InChI Key

MOYDAUNKOCLGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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